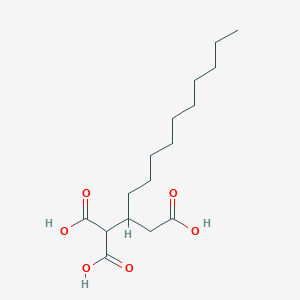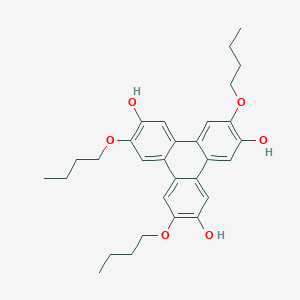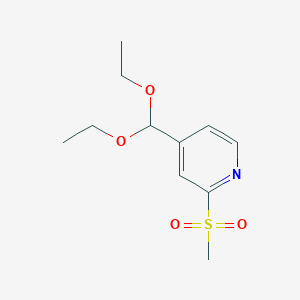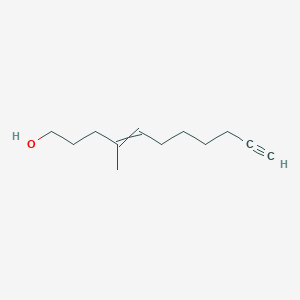![molecular formula C16H14N6 B12611341 4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile CAS No. 918422-32-9](/img/structure/B12611341.png)
4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile is a chemical compound with the molecular formula C16H14N6 and a molecular weight of 290.32 g/mol . This compound is characterized by its unique structure, which includes an azidoethyl group, a cyclopropylpyrimidinyl moiety, and a benzonitrile group. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile involves multiple steps. One common method includes the preparation of the azidoethyl intermediate, followed by its reaction with a cyclopropylpyrimidinyl derivative and subsequent coupling with a benzonitrile group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and catalysts to minimize waste and reduce production costs .
Análisis De Reacciones Químicas
4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the azido group to an amine group, using reagents such as hydrogen gas in the presence of a catalyst.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., 0-100°C). Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile involves its interaction with specific molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole rings that can interact with biological macromolecules. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects . The cyclopropylpyrimidinyl moiety may also interact with enzymes or receptors, modulating their activity and contributing to the compound’s overall biological effects .
Comparación Con Compuestos Similares
4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile can be compared with other similar compounds, such as:
4-[4-(1-Azidoethyl)-2-pyrimidinyl]benzonitrile: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzamide: Contains an amide group instead of a nitrile group, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities .
Propiedades
Número CAS |
918422-32-9 |
|---|---|
Fórmula molecular |
C16H14N6 |
Peso molecular |
290.32 g/mol |
Nombre IUPAC |
4-[4-(1-azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile |
InChI |
InChI=1S/C16H14N6/c1-10(21-22-18)15-14(9-19-16(20-15)13-6-7-13)12-4-2-11(8-17)3-5-12/h2-5,9-10,13H,6-7H2,1H3 |
Clave InChI |
XCYJTWHIHGWMBA-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC(=NC=C1C2=CC=C(C=C2)C#N)C3CC3)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-yn-1-yl)-1H-benzimidazole](/img/structure/B12611260.png)
![3-[1-(Oxan-2-yl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B12611262.png)
![tert-Butyl[(3,5-dinitrophenyl)methoxy]dimethylsilane](/img/structure/B12611264.png)


![5,7-Bis(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12611275.png)


![7-Iodo-8-[(propan-2-yl)oxy]-5-[4-(trifluoromethyl)phenyl]quinoline](/img/structure/B12611291.png)
![[5-(4-Chlorophenyl)thiophen-3-yl]acetonitrile](/img/structure/B12611304.png)

![7-Oxabicyclo[4.1.0]heptane-hydrogen chloride](/img/structure/B12611329.png)


